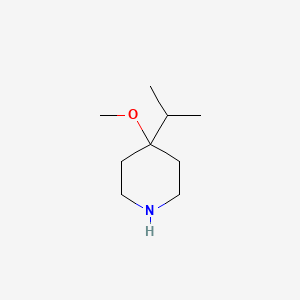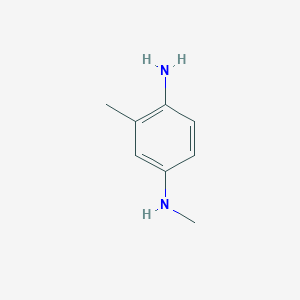
N1,3-dimethylbenzene-1,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,3-dimethylbenzene-1,4-diamine, also known as N,N-dimethyl-1,4-phenylenediamine, is an organic compound with the molecular formula C8H12N2. It is a derivative of benzene, where two amino groups are substituted at the 1 and 4 positions, and each amino group is further substituted with a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
N1,3-dimethylbenzene-1,4-diamine can be synthesized through several methods:
Nitration and Reduction: One common method involves the nitration of N,N-dimethylaniline to form N,N-dimethyl-4-nitroaniline, followed by reduction to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the nitration and reduction method due to its efficiency and scalability. The process typically includes:
Nitration: Mixing N,N-dimethylaniline with nitric acid and sulfuric acid at controlled temperatures to form N,N-dimethyl-4-nitroaniline.
化学反应分析
Types of Reactions
N1,3-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Bromine, chlorine, sulfuric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
科学研究应用
N1,3-dimethylbenzene-1,4-diamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Utilized in biochemical assays to detect the presence of certain enzymes and metabolites.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of N1,3-dimethylbenzene-1,4-diamine involves its ability to participate in redox reactions. The compound can readily form stable radical cations, which are involved in various redox processes. These radical cations can interact with molecular targets, leading to changes in their oxidation states and subsequent biological or chemical effects .
相似化合物的比较
Similar Compounds
N,N-dimethyl-1,3-phenylenediamine: Similar structure but with amino groups at the 1 and 3 positions.
N,N-dimethyl-1,2-phenylenediamine: Similar structure but with amino groups at the 1 and 2 positions.
N,N-dimethyl-1,4-phenylenediamine: Identical structure but often referred to with different nomenclature.
Uniqueness
N1,3-dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable radical cations makes it particularly useful in redox reactions and as a redox indicator .
属性
分子式 |
C8H12N2 |
|---|---|
分子量 |
136.19 g/mol |
IUPAC 名称 |
4-N,2-dimethylbenzene-1,4-diamine |
InChI |
InChI=1S/C8H12N2/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,9H2,1-2H3 |
InChI 键 |
XOBAIYPLCUTNFV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)NC)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
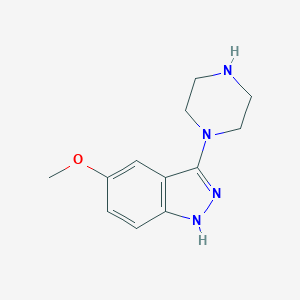
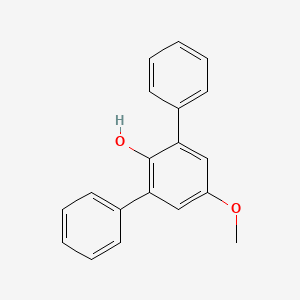
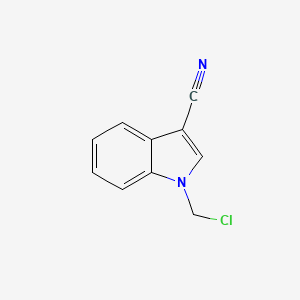
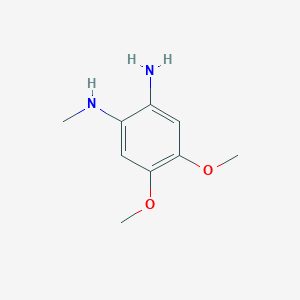

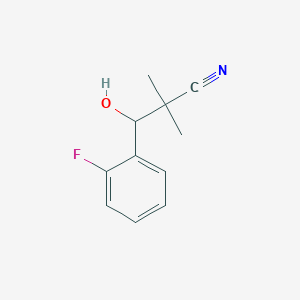
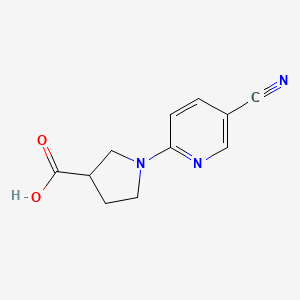
![3-Ethyl-2,3,4,5-tetrahydro-1H-benzo[d]azepin-7-ylamine](/img/structure/B8539997.png)
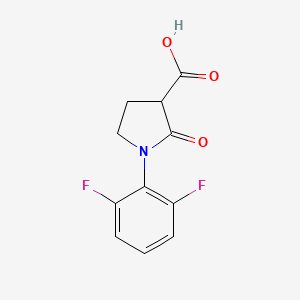
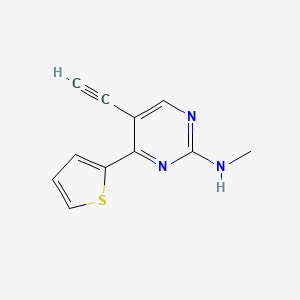
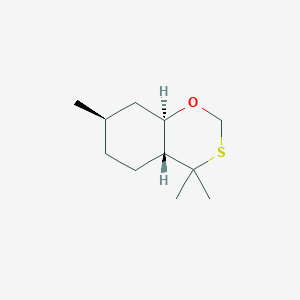
![6-methyl-6,7,8,9-tetrahydro-5H-benzo[a]cyclohepten-5-ol](/img/structure/B8540031.png)
![2-(4-Fluorophenyl)-6-methoxybenzo[b]thiophene](/img/structure/B8540034.png)
